N,N-dimethyl-3-oxopentanethioamide
CAS No.: 178218-29-6
Cat. No.: VC20932933
Molecular Formula: C7H13NOS
Molecular Weight: 159.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178218-29-6 |
|---|---|
| Molecular Formula | C7H13NOS |
| Molecular Weight | 159.25 g/mol |
| IUPAC Name | N,N-dimethyl-3-oxopentanethioamide |
| Standard InChI | InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3 |
| Standard InChI Key | ZNSZVKWBUDKOBP-UHFFFAOYSA-N |
| SMILES | CCC(=O)CC(=S)N(C)C |
| Canonical SMILES | CCC(=O)CC(=S)N(C)C |
Introduction
Structural Characteristics and Physical Properties
N,N-dimethyl-3-oxopentanethioamide belongs to the thioamide family of compounds, characterized by the replacement of the oxygen atom in an amide with a sulfur atom. The molecular architecture features a central pentane backbone with specific functional group modifications.
Basic Chemical Information
The compound's fundamental chemical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | N,N-dimethyl-3-oxopentanethioamide |
| CAS Registry Number | 178218-29-6 |
| Molecular Formula | C₇H₁₃NOS |
| Molecular Weight | 159.25 g/mol |
| PubChem CID | 11073710 |
| Alternative Names | Pentanethioamide, N,N-dimethyl-3-oxo-; SCHEMBL8883771 |
Structural Features and Bonding
The structure of N,N-dimethyl-3-oxopentanethioamide incorporates several key features that define its chemical behavior:
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A five-carbon backbone (pentane derivative)
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A ketone (C=O) functional group at the 3-position
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A thioamide group (C=S) with N,N-dimethyl substitution
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Sp² hybridization at the carbonyl and thiocarbonyl carbons
This arrangement creates a molecule with multiple reactive centers, allowing for diverse chemical transformations. The presence of the thioamide group introduces unique reactivity patterns compared to conventional oxygen-containing amides .
Chemical Reactivity and Synthesis
N,N-dimethyl-3-oxopentanethioamide exhibits reactivity characteristic of both ketones and thioamides, making it potentially valuable in organic synthesis.
Reactivity Patterns
The compound's dual functionality enables several potential reaction pathways:
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Nucleophilic additions at the ketone position
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Alkylation reactions at the relatively acidic α-positions
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Coordination chemistry through the sulfur atom
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Cyclization reactions utilizing both functional groups
These reaction pathways make the compound potentially useful as an intermediate in the synthesis of heterocyclic compounds and other complex molecular structures.
Spectroscopic Characteristics
Identification and characterization of N,N-dimethyl-3-oxopentanethioamide typically involve various spectroscopic techniques, though specific spectral data is limited in the available search results.
Comparison with Related Compounds
Understanding N,N-dimethyl-3-oxopentanethioamide can be enhanced by examining structurally related compounds.
Relationship to Other 3-Oxo Compounds
The similarity between N,N-dimethyl-3-oxopentanethioamide and other documented compounds provides comparative insights:
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